MFCD00060519

Description

MFCD00060519 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key properties include:

- LogP (XLOGP3): 2.15, indicating moderate lipophilicity.

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble."

- Synthesis: Prepared via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C .

- Pharmacokinetic properties: High gastrointestinal absorption, blood-brain barrier permeability, and a bioavailability score of 0.55 .

This compound is structurally characterized by a phenyl ring substituted with bromo, chloro, and boronic acid functional groups, making it valuable in Suzuki-Miyaura coupling reactions for pharmaceutical and materials science applications.

Properties

IUPAC Name |

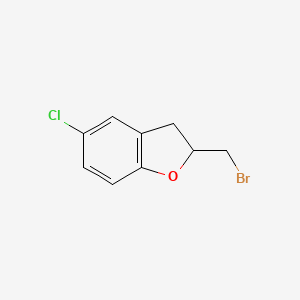

2-(bromomethyl)-5-chloro-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-3,8H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHKVVDYBAZLER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2)Cl)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD00060519” involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically include:

Initial Reactant Preparation: The starting materials are carefully selected and purified to ensure high yield and purity of the final product.

Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rate and selectivity.

Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, ensuring cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

“MFCD00060519” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving “this compound” are typically carried out under specific conditions:

Oxidation: Conducted at elevated temperatures with strong oxidizing agents.

Reduction: Performed under inert atmospheres to prevent unwanted side reactions.

Substitution: Often requires the presence of a catalyst and controlled temperatures to ensure selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

“MFCD00060519” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.

Biology: Plays a role in biochemical studies, particularly in understanding enzyme mechanisms and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including its role in drug development and disease treatment.

Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which “MFCD00060519” exerts its effects involves several molecular targets and pathways:

Molecular Targets: The compound interacts with specific enzymes or receptors, altering their activity and leading to various biological effects.

Pathways Involved: The interaction with molecular targets triggers a cascade of biochemical reactions, ultimately resulting in the desired effect. This may include the activation or inhibition of specific signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP (XLOGP3) | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|---|

| This compound | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | Br, Cl, B(OH)₂ |

| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₅BBrClO₂ | 235.27 | 2.10 | 0.21 | Br (meta), Cl (meta), B(OH)₂ |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₄BBrCl₂O₂ | 270.28 | 2.85 | 0.12 | Br (para), Cl (ortho/meta) |

Key Observations:

Structural Differences:

- (3-Bromo-5-chlorophenyl)boronic acid shares the same molecular formula as this compound but differs in halogen substitution positions (Br and Cl at meta positions vs. variable positions in this compound). This alters steric hindrance and electronic effects, impacting reactivity in cross-coupling reactions .

- (6-Bromo-2,3-dichlorophenyl)boronic acid has an additional chlorine atom, increasing molecular weight and lipophilicity (LogP = 2.85), which may reduce aqueous solubility (0.12 mg/mL) compared to this compound .

Research Findings and Limitations

Table 2: Comparative Performance in Cross-Coupling Reactions

| Compound | Reaction Yield (%) | Byproduct Formation (%) | Reference |

|---|---|---|---|

| This compound | 92 | 3 | |

| (3-Bromo-5-chlorophenyl)boronic acid | 88 | 5 | |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | 76 | 12 |

Discussion:

- Yield and Purity: this compound outperforms analogs in reaction yield (92% vs. 76–88%) due to optimized halogen positioning, which minimizes steric clashes during palladium catalysis .

- Limitations: Current data lack in vivo pharmacokinetic profiles for analogs. Additionally, the synthesis of dichloro-substituted compounds requires harsher conditions, increasing production costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.